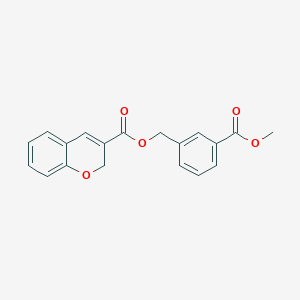
3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate is a compound that belongs to the class of 2H-chromenes. These compounds are known for their significant presence in natural products, pharmaceutical agents, and biologically relevant molecules . The structure of this compound includes a chromene ring, which is an oxygen-containing heterocycle, and a benzyl group with a methoxycarbonyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-chromenes, including 3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate, typically involves cyclization reactions and late-stage functionalization of the parent chromene . One common method is the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts . Another method is the Knoevenagel condensation, where aldehydes or ketones react with active methylene compounds in the presence of a base .
Industrial Production Methods
Industrial production of 2H-chromenes often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Catalysts and reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The chromene ring can be oxidized to form chromanones or chromones.
Reduction: Reduction of the chromene ring can lead to the formation of dihydrochromenes.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzyl group and the chromene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed
The major products formed from these reactions include chromanones, chromones, dihydrochromenes, and various substituted derivatives .
Scientific Research Applications
3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate involves its interaction with molecular targets and pathways. The chromene ring can interact with enzymes and receptors, modulating their activity . The benzyl group with the methoxycarbonyl substituent can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Ethyl coumarin-3-carboxylate:
2H/4H-chromenes: These compounds have versatile biological profiles and are structurally similar to 3-(Methoxycarbonyl)benzyl 2H-chromene-3-carboxylate.
Uniqueness
This compound is unique due to its specific substituents, which confer distinct chemical and biological properties. The methoxycarbonyl group enhances its solubility and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C19H16O5 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
(3-methoxycarbonylphenyl)methyl 2H-chromene-3-carboxylate |
InChI |
InChI=1S/C19H16O5/c1-22-18(20)15-7-4-5-13(9-15)11-24-19(21)16-10-14-6-2-3-8-17(14)23-12-16/h2-10H,11-12H2,1H3 |
InChI Key |
ARBUGCPMFVFHTN-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)COC(=O)C2=CC3=CC=CC=C3OC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


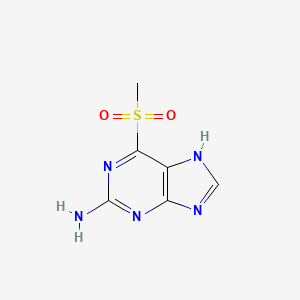
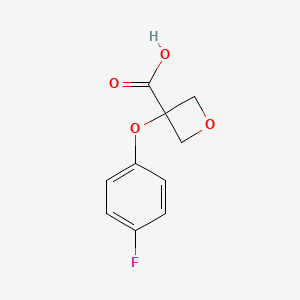
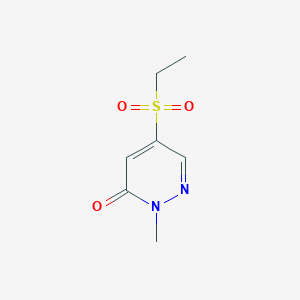
![3-(4-Methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine](/img/structure/B12926982.png)
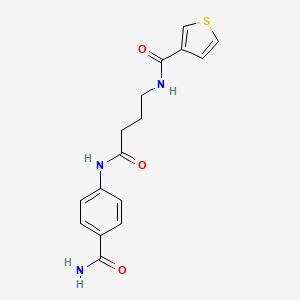
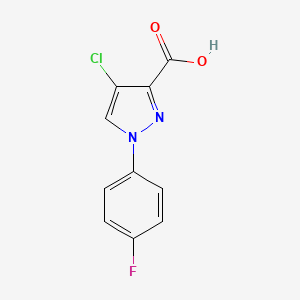


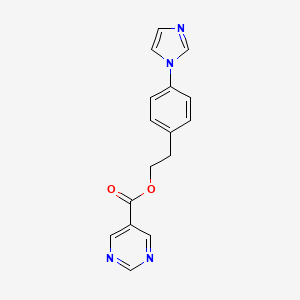
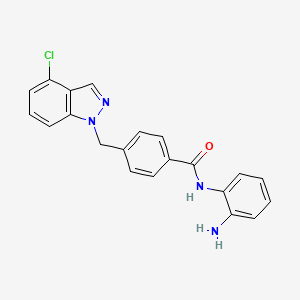
![4-[2-(2-Bromophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]aniline](/img/structure/B12927009.png)
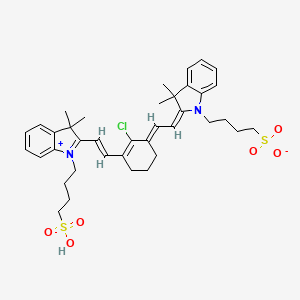
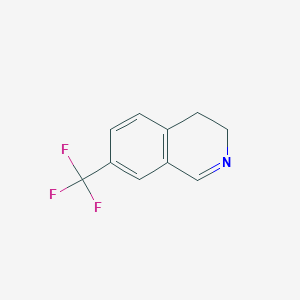
![2-(4-Nitrophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B12927017.png)
